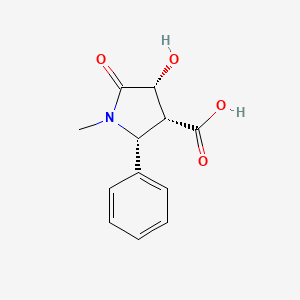
2-Ethynyl-3,5-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3F2N. This compound is characterized by the presence of two fluorine atoms and an ethynyl group attached to a pyridine ring. The unique structural features of this compound make it an important compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3,5-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethynyl group.
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using reagents like aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-3,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing nature of fluorine atoms, this compound is highly reactive towards nucleophiles.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride and cesium fluoride in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Ethynyl-3,5-difluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of imaging agents for biological studies.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-3,5-difluoropyridine is largely influenced by its fluorine atoms and ethynyl group. These functional groups enhance the compound’s reactivity and ability to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3,5-Difluoropyridine
- 2-Ethynylpyridine
Comparison: 2-Ethynyl-3,5-difluoropyridine is unique due to the combination of both fluorine atoms and an ethynyl group on the pyridine ring. This combination imparts distinct electronic properties and reactivity compared to other fluorinated pyridines. For example, while 2-fluoropyridine is less reactive, the presence of an additional fluorine atom and an ethynyl group in this compound significantly enhances its nucleophilicity and potential for cross-coupling reactions .
Properties
CAS No. |
1121585-18-9 |
|---|---|
Molecular Formula |
C7H3F2N |
Molecular Weight |
139.10 g/mol |
IUPAC Name |
2-ethynyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
InChI Key |
OVHJVGXCPMJIEE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)







